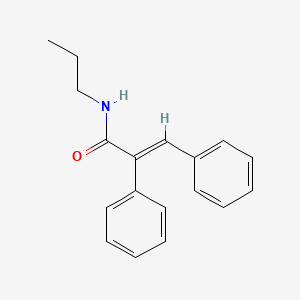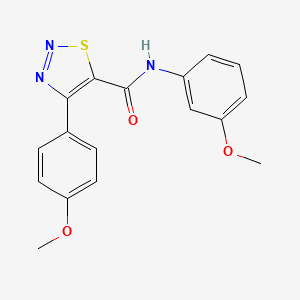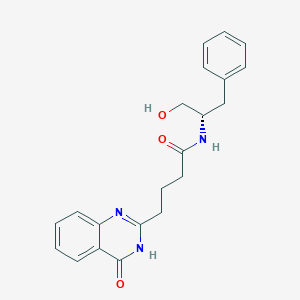
(2E)-2,3-diphenyl-N-propylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-Diphenyl-N-propyl-2-propenamide is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a propenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Diphenyl-N-propyl-2-propenamide typically involves the reaction of 2,3-diphenylacrylic acid with propylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-2,3-Diphenyl-N-propyl-2-propenamide may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,3-Diphenyl-N-propyl-2-propenamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(E)-2,3-Diphenyl-N-propyl-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-2,3-Diphenyl-N-propyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2,3-Diphenyl-2-propenamide: Lacks the N-propyl group, which may affect its reactivity and biological activity.
N-Propyl-2-propenamide: Lacks the phenyl groups, resulting in different chemical properties and applications.
Uniqueness
(E)-2,3-Diphenyl-N-propyl-2-propenamide is unique due to the presence of both phenyl and N-propyl groups, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H19NO |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
(E)-2,3-diphenyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-2-13-19-18(20)17(16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,19,20)/b17-14+ |
Clé InChI |
QZOGZNHYCSAATN-SAPNQHFASA-N |
SMILES isomérique |
CCCNC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canonique |
CCCNC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14937590.png)

![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B14937628.png)

![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)
![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14937652.png)
![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)

